Cefazaflur sodium

Description

Contextualization within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Classes

Cefazaflur (B1203779) sodium is a member of the beta-lactam class of antibiotics, a broad group of agents characterized by a core beta-lactam ring structure. ontosight.aigenome.jp This structural feature is central to their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. ontosight.aibiosynth.com Specifically, Cefazaflur sodium is classified as a first-generation cephalosporin. nih.govwikipedia.orgncats.io First-generation cephalosporins are noted for their activity primarily against Gram-positive bacteria, such as Staphylococcus and Streptococcus, and moderate activity against some Gram-negative bacteria. wikipedia.org

The sodium salt form of cefazaflur enhances its solubility in water, making it more suitable for parenteral administration. ontosight.ai

Historical Trajectory of Chemical Development and Initial Research Status

Cefazaflur was developed through the semisynthetic modification of the basic cephalosporin structure, which is originally derived from the fungus Acremonium. biosynth.comwikipedia.org Patented by SmithKline Corp., it was identified by the research code SK&F 59962. ontosight.aincats.io A key feature of its synthesis involves the reaction of 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride. wikipedia.org Notably, acetic (trifluoromethylthio)acetic acid serves as an intermediate in this synthesis. google.com

Initial research focused on its potential for treating bacterial infections. ncats.io However, its clinical development may have been halted or limited due to factors such as the emergence of bacterial resistance and the availability of other antibiotics. ontosight.ai

Classification as a Semisynthetic Cephalosporin Antibiotic

Cefazaflur is categorized as a semisynthetic cephalosporin. ontosight.aibiosynth.comnih.gov This means that while its core structure originates from a natural source, it has been chemically modified to enhance its properties. merckvetmanual.com It belongs to the first generation of cephalosporins, a group that also includes well-known antibiotics like cefazolin (B47455) and cephalexin. nih.govwikipedia.orgpatsnap.comcancer.govchemicalland21.com

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H12F3N6NaO4S3 |

| Molecular Weight | 492.5 g/mol |

| CAS Number | 52123-49-6 |

| Synonyms | SK&F 59962, UNII-8NJ5RWV39D |

| Sources: nih.govnih.gov |

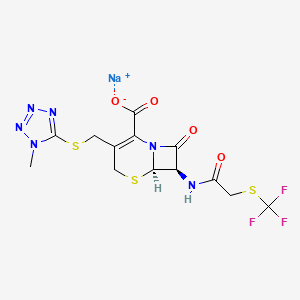

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDSOBPIAYYBT-YZUKSGEXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N6NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-49-6 | |

| Record name | Cefazaflur sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZAFLUR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Research of Cefazaflur Sodium

Synthetic Pathways and Methodological Advancements

The synthesis of Cefazaflur (B1203779), like many semi-synthetic cephalosporins, begins with a core precursor molecule derived from Cephalosporin (B10832234) C. wikipedia.orgjapsonline.com Modifications at key positions on this core structure are what define the final compound's characteristics. japsonline.combiorxiv.org

Elucidation of Primary Synthetic Routes from Precursor Compounds

The synthesis of Cefazaflur is achieved through the reaction of two primary precursor compounds. wikipedia.org The core of the molecule, 7-aminocephalosporanic acid (7-ACA), is first modified to create the specific cephem nucleus required. researchgate.netmdpi.com The synthesis involves the acylation of the 7-amino group on the cephem ring.

The specific documented synthesis of Cefazaflur involves the reaction of 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride . wikipedia.org This reaction attaches the characteristic trifluoromethylthioacetyl side chain to the C-7 position of the cephalosporin core, a notable feature as it lacks the arylamide group common in many other analogs. wikipedia.org

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid | C10H10N4O3S2 | Cephalosporin core structure providing the β-lactam and dihydrothiazine rings. |

| Trifluoromethylthioacetyl chloride | C3H2ClF3OS | Acylating agent that forms the C-7 side chain. |

Considerations for Sodium Salt Formation in Synthesis (e.g., for enhanced water solubility in research applications)

The conversion of a parent drug into a salt form is a common strategy in pharmaceutical chemistry to improve properties such as solubility, stability, and bioavailability. nih.govresearchgate.netsigmaaldrich.com For Cefazaflur, the sodium salt form, Cefazaflur Sodium, is utilized to enhance its water solubility, which is a critical factor for its application in research, particularly for in vitro studies and for parenteral administration formulations. nih.govontosight.aikarger.com

The formation of the sodium salt is typically achieved after the primary synthesis of the Cefazaflur free acid. This process involves reacting the carboxylic acid group at the C-4 position of the cephem nucleus with a sodium-containing base. A common laboratory and industrial method for this type of salt formation is the treatment of the final compound with a mild sodium base, such as sodium acetate (B1210297) or sodium bicarbonate. pu.edu.pk For instance, in the synthesis of the related cephalosporin Cefazolin (B47455), the sodium salt is prepared by treating the isolated Cefazolin acid with sodium acetate in a solution. pu.edu.pk This acid-base reaction results in the deprotonation of the carboxylic acid, forming the sodium carboxylate salt, which is generally a water-soluble white powder. karger.compu.edu.pk

Structural Modifications and Analog Development for Research Purposes

The development of cephalosporin analogs through structural modification is a cornerstone of antibiotic research, aimed at broadening the antibacterial spectrum, overcoming resistance mechanisms, and improving pharmacokinetic properties.

Investigation of C-7 Side Chain Significance in Cephalosporin Analogs

The side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) core is a critical determinant of a cephalosporin's biological activity. wikipedia.orgresearchgate.net Modifications to this acylamino side chain significantly influence the antibiotic's spectrum of activity, resistance to β-lactamase enzymes, and binding affinity to Penicillin-Binding Proteins (PBPs). wikipedia.org

Research into various cephalosporin analogs has revealed several key structure-activity relationships at the C-7 position:

β-Lactamase Resistance: The introduction of specific functional groups, such as an α-iminomethoxy group, can provide steric hindrance that blocks β-lactamase enzymes from hydrolyzing the β-lactam ring. wikipedia.org

PBP Binding Affinity: The addition of certain moieties, like an aminothiazole ring, has been shown to dramatically increase the binding affinity to PBPs, which enhances antimicrobial activity. wikipedia.org

Spectrum of Activity: The nature of the C-7 side chain can shift the activity profile. For example, thiophene-based side chains are often associated with activity against Gram-positive bacteria, while amino-thiadiazol side chains are found in generations with increased activity against Gram-negative strains. biorxiv.org

Cefazaflur is noted for its distinct C-7 side chain, [2-(trifluoromethylsulfanyl)acetyl]amino-, which lacks an arylamide component. wikipedia.org The trifluoromethylthiol (CF3S) group is known to improve metabolic stability and lipophilicity in molecules, which are desirable properties in drug design. cas.cn

| C-7 Side Chain Modification | Observed Effect on Cephalosporin Analog | Reference |

|---|---|---|

| Introduction of α-iminomethoxy group | Increased resistance to β-lactamases | wikipedia.org |

| Addition of aminothiazole ring | Increased binding affinity to PBPs | wikipedia.org |

| Thiophene-based side chains | Mainly active against Gram-positive bacteria | biorxiv.org |

| Amino-thiadiazol side chains | Increased activity against Gram-negative strains | biorxiv.org |

Exploration of Novel Derivatizations and Their Chemical Characterization

While extensive research exists on the derivatization of the broader cephalosporin class, specific literature on novel derivatives of Cefazaflur is limited. However, general strategies for cephalosporin modification can be applied to explore new chemical analogs of Cefazaflur. One such avenue is the formation of metal complexes. Cephalosporins contain multiple electron-donor groups capable of chelating metal ions, which can alter their biological and toxicological profiles. researchgate.net

For example, research on the related cephalosporin, Cefazolin, has shown that it can form complexes with various transition metals like copper, zinc, and nickel. researchgate.net The characterization of these novel metal-cephalosporin derivatives is crucial to understanding their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of functional groups (e.g., the β-lactam carbonyl) upon metal coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and identify the specific atoms involved in the chelation. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions and confirm complex formation. researchgate.net

Such derivatization studies, if applied to Cefazaflur, could yield novel compounds with potentially modified physicochemical properties and biological activities, providing new avenues for research.

Molecular and Cellular Mechanisms of Action of Cefazaflur Sodium

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mode of action for Cefazaflur (B1203779) sodium is the inhibition of the biosynthesis of the bacterial cell wall, a rigid outer layer essential for microbial survival and shape. ncats.ioscribd.com This inhibition is a multi-step process that ultimately compromises the peptidoglycan layer, a critical component of the cell wall in both Gram-positive and Gram-negative bacteria.

Penicillin-Binding Protein (PBP) Interaction and Binding Affinity Studies

Cefazaflur sodium's mechanism is initiated by its binding to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. scribd.commdpi.com These proteins are located on the bacterial cell membrane and are responsible for the cross-linking of peptidoglycan chains. By binding to these enzymes, this compound inactivates them, thereby halting the construction of the cell wall. slideshare.net

Disruption of Peptidoglycan Cross-Linking and Polymerization

The binding of this compound to PBPs directly inhibits their transpeptidase activity, which is the enzymatic function responsible for creating the peptide cross-links between adjacent glycan chains in the peptidoglycan polymer. scribd.comslideshare.net This disruption of cross-linking weakens the peptidoglycan mesh, rendering the cell wall structurally unsound. The continuous activity of autolytic enzymes in the absence of cell wall synthesis further degrades the existing peptidoglycan.

Detailed quantitative studies on the specific impact of this compound on the rate and extent of peptidoglycan polymerization are not extensively documented in available research. However, the consequence of this inhibition is a progressive weakening of the cell wall, making the bacterium susceptible to osmotic pressure and leading to cell lysis. One study mentions the acylation of 1-methyl-5-mercapto-1,2,3,4-tetrazolyl-7-aminocephalosporanic acid, the nucleus of Cefazaflur, using immobilized cephalosporin-acid synthetase, highlighting the chemical interactions involved in its mechanism. researchgate.net

Induction of Bacterial Cell Lysis Pathways via Autolysins

The inhibition of cell wall synthesis by this compound triggers a cascade of events that culminates in bacterial cell lysis. A key part of this process is the activity of autolysins, which are endogenous bacterial enzymes that remodel the cell wall during normal growth and division. By blocking the synthesis of new peptidoglycan, this compound creates an imbalance where the degradative action of autolysins proceeds unchecked. slideshare.net This uncontrolled enzymatic activity leads to the breakdown of the cell wall and, ultimately, the death of the bacterium. Specific research detailing the direct induction or activation of particular autolysins by this compound is limited.

Comparative Analysis of Mechanistic Pathways with Other Beta-Lactam Agents

The mechanism of this compound is broadly similar to other β-lactam antibiotics, such as penicillins and other cephalosporins, in that they all target PBPs to inhibit cell wall synthesis. mdpi.com However, there are notable differences in their spectrum of activity, resistance to β-lactamases, and affinity for specific PBPs.

As a first-generation cephalosporin (B10832234), this compound is generally more active against Gram-positive bacteria compared to later-generation cephalosporins. scribd.com Later generations have expanded activity against Gram-negative bacteria, often due to structural modifications that enhance their ability to penetrate the outer membrane of Gram-negative organisms and resist hydrolysis by β-lactamase enzymes.

The following table provides a general comparison of the mechanistic characteristics across different cephalosporin generations.

| Generation | Primary Spectrum of Activity | Resistance to β-Lactamases | General PBP Affinity |

| First-Generation (e.g., Cefazaflur, Cefazolin) | Good activity against Gram-positive cocci (e.g., Staphylococcus and Streptococcus species). Limited activity against Gram-negative bacteria. | Generally susceptible to hydrolysis by many β-lactamases. | High affinity for PBPs in Gram-positive bacteria. |

| Second-Generation (e.g., Cefuroxime, Cefoxitin) | Retains good Gram-positive activity with enhanced activity against some Gram-negative bacteria (e.g., Haemophilus influenzae, Enterobacteriaceae). | Increased stability against β-lactamases compared to first-generation. | Broader PBP affinity, including those in some Gram-negative bacteria. |

| Third-Generation (e.g., Ceftriaxone, Ceftazidime) | Broadened Gram-negative activity, including against many Enterobacteriaceae. Some agents have anti-pseudomonal activity. Gram-positive activity is often reduced compared to first-generation. | Generally resistant to hydrolysis by many common β-lactamases. | High affinity for PBPs in a wide range of Gram-negative bacteria. |

| Fourth-Generation (e.g., Cefepime) | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. | High stability against hydrolysis by chromosomally-mediated β-lactamases. | High affinity for PBPs in both Gram-positive and Gram-negative bacteria. |

In Vitro Antimicrobial Activity Spectrum and Potency Research

Evaluation Against Gram-Positive Bacterial Isolates

Studies have shown that cefazaflur (B1203779) is active against the majority of Gram-positive cocci, with most being inhibited by concentrations under 1 µg/ml. nih.govnih.gov A notable exception to this high level of susceptibility is the enterococci group. nih.govnih.gov

Cefazaflur has demonstrated potent activity against Staphylococcus aureus. In agar (B569324) dilution studies, nearly all tested strains of Staphylococcus aureus were inhibited by cefazaflur concentrations of 5.0 µg/ml or less. nih.gov

In contrast, enterococci show significantly less susceptibility to cefazaflur. A much higher concentration of 50 µg/ml was necessary to inhibit enterococcal strains. nih.govdeepdyve.com

Susceptibility of Gram-Positive Pathogens to Cefazaflur

| Pathogen | Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | ≤5.0 µg/ml | nih.gov |

| Most Gram-Positive Cocci | <1.0 µg/ml | nih.govnih.gov |

| Enterococci | 50 µg/ml | nih.govdeepdyve.com |

Evaluation Against Gram-Negative Bacterial Isolates

Cefazaflur exhibits a broad spectrum of activity against various Gram-negative bacteria, although its potency varies among different species. ontosight.aibiosynth.com

Cefazaflur has shown considerable effectiveness against several key members of the Enterobacteriaceae family. Its activity against most strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis is comparable to that of cefamandole (B1668816) and cefoxitin (B1668866). nih.govnih.gov Agar dilution tests indicated that concentrations of 5.0 µg/ml or less were sufficient to inhibit almost all strains of E. coli, Klebsiella, and P. mirabilis. nih.gov

However, the agent is less active against other Enterobacteriaceae. nih.govnih.gov While it does inhibit some strains of Enterobacter, indole-positive Proteus, and Serratia that are resistant to cephalothin, its activity against these organisms is significantly lower than that of cefamandole or cefoxitin. nih.govnih.gov For Enterobacter and indole-positive Proteus, a concentration of 7.5 µg/ml of cefazaflur was required to inhibit between one-fourth to two-thirds of the strains tested. nih.gov

Susceptibility of Enterobacteriaceae to Cefazaflur

| Pathogen | Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Escherichia coli | ≤5.0 µg/ml | nih.gov |

| Klebsiella pneumoniae | ≤5.0 µg/ml | nih.govnih.govnih.gov |

| Proteus mirabilis | ≤5.0 µg/ml | nih.govnih.govnih.gov |

| Enterobacter spp. | 7.5 µg/ml (inhibits 25-66% of strains) | nih.gov |

| Indole-positive Proteus | 7.5 µg/ml (inhibits 25-66% of strains) | nih.gov |

| Serratia marcescens | Less active than cefamandole or cefoxitin | nih.govnih.gov |

The in vitro activity of cefazaflur against Pseudomonas species is negligible. nih.govdeepdyve.com

Susceptibility Profiles of Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter, indole-positive Proteus, Serratia marcescens)

Methodological Considerations in In Vitro Susceptibility Testing

The evaluation of cefazaflur's in vitro activity is influenced by testing conditions, including the testing medium and the size of the bacterial inoculum. nih.gov Studies have shown considerable differences in results between broth and agar studies for some species, even when the same medium was used. nih.gov

A significant inoculum effect has been observed with cefazaflur, where its antimicrobial activity decreases as the initial concentration of bacteria increases. nih.govnih.gov This effect is particularly pronounced with certain bacterial strains. nih.gov

For instance, the activity of cefazaflur against E. coli is highly dependent on the inoculum size. In one study, a concentration of 2.5 µg/ml was bactericidal for all tested E. coli strains at a lower inoculum, but when a higher inoculum was used, a concentration of 7.5 µg/ml only inhibited 64% of the strains and was bactericidal for just 8%. nih.gov This marked decrease in activity at higher bacterial concentrations was also noted against isolates of Enterobacter, Citrobacter, and indole-positive Proteus. nih.gov This phenomenon is similar to that observed with cefamandole, whereas the activity of cefoxitin remains relatively stable with increased inoculum sizes. nih.gov

Influence of Growth Media and Assay Conditions (e.g., Mueller-Hinton broth, nutrient broth, agar dilution)

The observed in vitro antimicrobial potency of Cefazaflur sodium is significantly influenced by the specific methodologies and conditions employed during testing. Research has demonstrated considerable variations in results depending on the type of growth medium, whether the assay is performed in a liquid (broth) or on a solid (agar) medium, and the size of the bacterial inoculum used. nih.govasm.org

Studies comparing different growth media have shown that the activity of Cefazaflur can vary; for some bacterial strains, its potency is greater in Mueller-Hinton broth, while for others, it appears more active in nutrient broth. nih.govasm.org The initial pH of these media, 7.4 for Mueller-Hinton and 6.8 for nutrient broth, did not consistently account for these differences in activity. asm.org

A notable difference is also observed between agar dilution and broth dilution methods. Cefazaflur has been found to demonstrate less activity when tested in a broth medium compared to an agar medium. nih.gov Furthermore, there are significant discrepancies in the results for some bacterial species even when the same base medium (e.g., Mueller-Hinton) is used for both broth and agar tests. nih.gov

Perhaps the most pronounced factor is the inoculum effect, where the density of the initial bacterial population markedly alters the minimum inhibitory concentration (MIC). The antibacterial activity of Cefazaflur has been shown to decrease substantially when MIC determinations are conducted with a larger inoculum size, particularly against isolates of Enterobacter, Citrobacter, and indole-positive Proteus. nih.gov For example, in one study against Escherichia coli, a lower inoculum was killed by a concentration of 2.5 µg/ml of Cefazaflur, whereas at a higher inoculum, a concentration of 7.5 µg/ml only inhibited 64% of the strains and was bactericidal for just 8%. nih.govasm.org This significant inoculum effect underscores the critical importance of standardizing testing conditions when evaluating the in vitro efficacy of Cefazaflur. nih.gov

Table 1: Influence of Assay Conditions on In Vitro Activity of this compound

| Condition | Observation | Bacterial Strains Affected |

| Testing Method | Generally demonstrates greater activity in agar dilution assays compared to broth dilution assays. nih.govasm.org | General observation |

| Growth Medium | Activity varies; greater potency observed in Mueller-Hinton broth for some strains and in nutrient broth for others. nih.govasm.org | Strain-dependent |

| Inoculum Size | A significant decrease in activity is observed with a higher bacterial inoculum (Inoculum Effect). nih.govnih.gov | Escherichia coli, Enterobacter, Citrobacter, Indole-positive Proteus nih.govasm.orgnih.gov |

Comparative In Vitro Efficacy Studies with Benchmark Cephalosporins

The in vitro antimicrobial spectrum of this compound has been evaluated in comparison to other parenteral cephalosporins, including Cefamandole, Cefoxitin, and Cephalothin. These studies indicate that Cefazaflur possesses a broad spectrum of activity, though its relative potency varies by bacterial species. asm.orgnih.gov

Against many strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, Cefazaflur demonstrates an in vitro activity level comparable to that of Cefamandole and Cefoxitin. asm.orgnih.gov It also inhibits the majority of gram-positive cocci, with the exception of enterococci, at concentrations below 1 µg/ml. asm.orgnih.gov

Table 2: Comparative In Vitro Efficacy of this compound and Benchmark Cephalosporins

| Organism | Cefazaflur Activity vs. Cefamandole | Cefazaflur Activity vs. Cefoxitin |

| Escherichia coli | Comparable asm.orgnih.gov | Comparable asm.orgnih.gov |

| Klebsiella pneumoniae | Comparable asm.orgnih.gov | Comparable asm.orgnih.gov |

| Proteus mirabilis | Comparable asm.orgnih.gov | Comparable asm.orgnih.gov |

| Enterobacter spp. | Less Active asm.orgnih.gov | Less Active asm.orgnih.gov |

| Indole-positive Proteus | Less Active asm.orgnih.gov | Less Active asm.orgnih.gov |

| Serratia spp. | Less Active asm.orgnih.gov | Less Active asm.orgnih.gov |

| Bacteroides spp. | Not specified | Less Active asm.org |

Molecular Basis of Bacterial Resistance to Cefazaflur Sodium

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefazaflur (B1203779), is the production of β-lactamase enzymes. nih.govjscimedcentral.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. biomedpharmajournal.org The diversity and efficiency of these enzymes, particularly cephalosporinases, are critical determinants of the resistance profile of a bacterial strain.

Cephalosporinases are a specific class of β-lactamases that exhibit a high affinity for and catalytic efficiency against cephalosporin (B10832234) antibiotics. microrao.commicrorao.com These enzymes, which can be chromosomally or plasmid-encoded, effectively degrade cefazaflur. biomedpharmajournal.orgmdpi.com The rate of hydrolysis by these enzymes determines the level of resistance. microrao.com For instance, Class C β-lactamases, also known as AmpC cephalosporinases, are a significant cause of resistance to third-generation cephalosporins in many Gram-negative bacteria. biomedpharmajournal.orgmdpi.com The production of these enzymes can be inducible or constitutive, leading to varying levels of resistance.

While cefazaflur was developed to have a degree of stability against some common β-lactamases, its effectiveness is challenged by the continuous evolution of these enzymes. nih.govnih.gov Extended-spectrum β-lactamases (ESBLs), such as variants of TEM, SHV, and CTX-M types, have expanded their substrate profiles to efficiently hydrolyze third-generation cephalosporins. biomedpharmajournal.orgnih.gov Cefazaflur is generally less active against bacterial strains producing these ESBLs. nih.gov Furthermore, OXA-type β-lactamases, which are characterized by their ability to hydrolyze oxacillin, can also confer resistance to cephalosporins. microrao.comnih.gov The stability of cefazaflur is therefore highly dependent on the specific β-lactamase variant produced by the infecting organism.

Table 1: Major Beta-Lactamase Classes and their Impact on Cephalosporins

| Ambler Class | Functional Group | Key Enzymes | General Substrate Profile | Impact on Cefazaflur Sodium |

| A | 2be, 2f | TEM, SHV, CTX-M, KPC | Penicillins, broad-spectrum cephalosporins, carbapenems (KPC) | Hydrolysis by ESBL variants leads to resistance. |

| B | 3 | NDM, VIM, IMP | Penicillins, cephalosporins, carbapenems | Potential for hydrolysis by metallo-β-lactamases. |

| C | 1 | AmpC | Cephalosporins | Significant degradation and resistance. |

| D | 2d | OXA | Oxacillin, cloxacillin, some cephalosporins and carbapenems | Can contribute to resistance, particularly certain variants. |

Enzymatic Degradation by Cephalosporinases

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal action of cefazaflur results from its binding to and inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. ontosight.ai Alterations in these target proteins can significantly reduce the efficacy of the antibiotic. nih.gov

A primary mechanism of PBP-mediated resistance is the reduction in the binding affinity of the antibiotic to its target. nih.govplos.org Mutations in the genes encoding PBPs can alter the structure of the active site, making it more difficult for cefazaflur to bind and inhibit the enzyme. plos.orgnih.gov This allows the bacteria to continue cell wall synthesis even in the presence of the antibiotic. plos.org For example, in Streptococcus pneumoniae, resistance to β-lactams is often mediated by alterations in PBPs 1a, 2b, and 2x. etflin.com Similarly, studies on other cephalosporins have shown that reduced affinity for essential PBPs, such as PBP3 in Escherichia coli and Pseudomonas aeruginosa, is a key resistance determinant. nih.govnih.gov

Bacteria can acquire resistance through the expression of entirely new, low-affinity PBP variants. nih.gov The most well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. mikrobiyolbul.org PBP2a has a very low affinity for most β-lactam antibiotics, including cephalosporins, and can take over the cell wall synthesis functions when other PBPs are inhibited. mikrobiyolbul.org While specific data on cefazaflur's interaction with all modified PBP variants is limited, the general mechanism suggests that the expression of such variants would confer resistance. Additionally, insertions or deletions of amino acids in PBPs, as seen with PBP-3 modifications in E. coli, can lead to resistance against broad-spectrum cephalosporins. nih.gov

Table 2: PBP Alterations and Resistance to Cephalosporins

| Bacterial Species | Altered PBP | Mechanism of Resistance |

| Staphylococcus aureus | PBP2a (encoded by mecA) | Expression of a low-affinity PBP. mikrobiyolbul.org |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic genes leading to reduced binding affinity. etflin.com |

| Escherichia coli | PBP3 | Amino acid insertions reducing binding affinity. nih.gov |

| Pseudomonas aeruginosa | PBP3, PBP4 | Reduced binding affinity and modified PBP profiles. nih.gov |

Reduced PBP Binding Affinity as a Resistance Strategy

Efflux Pump Overexpression and Antimicrobial Efflux Mechanisms

Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.gov Overexpression of these pumps can lead to multidrug resistance by preventing the antibiotic from reaching its intracellular target. epo.orgmdpi.com

Efflux pumps are a significant, though sometimes secondary, mechanism of resistance to β-lactam antibiotics. mdpi.com In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, play a crucial role in intrinsic and acquired resistance. mdpi.comjidc.org These pumps can recognize and expel a broad range of antimicrobial agents, including cephalosporins. mdpi.com The overexpression of these efflux systems, often due to mutations in their regulatory genes, can significantly increase the minimum inhibitory concentrations (MICs) of various antibiotics. jidc.org While direct studies on cefazaflur are scarce, its structural similarity to other cephalosporins suggests it is also a likely substrate for these multidrug efflux pumps. The Major Facilitator Superfamily (MFS) and Multidrug and Toxin Extrusion (MATE) family of pumps also contribute to antibiotic resistance in various bacteria. explorationpub.comnih.gov

Table 3: Major Efflux Pump Families in Bacteria

| Efflux Pump Family | Energy Source | Bacterial Group | Key Examples | Relevance to Cephalosporin Resistance |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Major contributors to multidrug resistance, including cephalosporins. mdpi.com |

| Major Facilitator Superfamily (MFS) | Proton or Sodium Motive Force | Gram-positive and Gram-negative | NorA (S. aureus) | Contribute to intrinsic and acquired resistance to multiple drugs. explorationpub.com |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative | MsbA (E. coli) | Involved in the transport of a wide variety of substrates. |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive and Gram-negative | EmrE (E. coli) | Typically confer resistance to a narrower range of compounds. |

| Multidrug and Toxin Extrusion (MATE) | Sodium or Proton Gradient | Gram-positive and Gram-negative | NorM (V. parahaemolyticus), MepA (S. aureus) | Extrude cationic drugs and contribute to multidrug resistance. nih.gov |

Outer Membrane Permeability Modifications (e.g., Porin Downregulation/Alterations)

The outer membrane of Gram-negative bacteria serves as a formidable selective barrier, regulating the influx of substances, including antibiotics. dovepress.commdpi.comnih.gov For hydrophilic antibiotics like cephalosporins to reach their target—the penicillin-binding proteins (PBPs) in the periplasmic space—they must traverse this membrane, primarily through water-filled protein channels known as porins. nih.govdovepress.comnih.gov Consequently, alterations in the number or function of these porins are a critical mechanism of resistance. nih.govtandfonline.com

Reduced permeability of the outer membrane is a common strategy employed by bacteria to resist cephalosporins. dovepress.comtandfonline.com This is often achieved by either decreasing the expression of porin genes (downregulation) or through mutations that alter the structure of the porin channel, thereby restricting antibiotic passage. tandfonline.commdpi.com The loss or significant reduction of major porins, such as OmpF and OmpC in Escherichia coli, has been directly correlated with increased resistance to cephalosporins. mdpi.comnih.govnih.gov For instance, studies on Cefalexin, another first-generation cephalosporin, have demonstrated that the downregulation of the OmpF porin is a major cause of resistance in E. coli. nih.govnih.govasm.org This downregulation can be triggered by mutations in regulatory genes like ompR or through stress responses that lead to the degradation of porin proteins. nih.govnih.gov

The interplay between porin loss and other resistance mechanisms, such as the production of β-lactamase enzymes in the periplasm, can lead to clinically significant levels of resistance. dovepress.commdpi.com When the influx of the antibiotic is slowed by reduced membrane permeability, even low levels of a β-lactamase can be sufficient to hydrolyze the drug before it reaches its PBP target. nih.govdovepress.com This synergistic effect is particularly important for resistance to later-generation cephalosporins. dovepress.com

Table 1: Impact of Porin Modifications on Cephalosporin Resistance in Gram-Negative Bacteria

| Bacterial Species | Porin(s) Affected | Type of Modification | Associated Cephalosporin Resistance | References |

| Escherichia coli | OmpF, OmpC | Downregulation/Disruption | Resistance to Cefalexin and other cephalosporins. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| Klebsiella pneumoniae | OmpK36 | Porin deficiency | Increased resistance to various cephalosporins. nih.gov | nih.gov |

| Salmonella typhimurium | OmpC, OmpD, OmpF | Reduced expression | Resistance to cephalosporins. mdpi.com | mdpi.com |

| Enterobacter cloacae | Not specified | Porin loss | Resistance to third-generation cephalosporins. asm.org | asm.org |

Genetic Determinants and Horizontal Gene Transfer in Resistance Evolution

The evolution and rapid spread of antibiotic resistance are heavily influenced by the acquisition of resistance genes through horizontal gene transfer (HGT). reactgroup.orgnih.govwikipedia.org HGT allows for the movement of genetic material between different bacteria, including those of different species, through processes like conjugation, transformation, and transduction. reactgroup.orgnih.govdovepress.com This mechanism is a primary driver for the dissemination of cephalosporin resistance. nih.govnih.gov

Resistance to cephalosporins is often mediated by specific genes, most notably those encoding β-lactamase enzymes (e.g., blaTEM, blaSHV, blaCTX-M, blaCMY), which inactivate the antibiotic by hydrolyzing its β-lactam ring. tandfonline.comnih.gov These genes are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govlakeforest.edufrontiersin.org Plasmids, in particular, act as vehicles, carrying multiple resistance genes and facilitating their transfer between bacteria in various environments, including the human gut. dovepress.comfrontiersin.org

For example, studies on E. coli from agricultural settings have identified a wide variety of plasmids (e.g., IncA/C2, IncI1, IncF, IncHI2) carrying genes like blaCMY-2 and blaCTX-M, which confer resistance to extended-spectrum cephalosporins. nih.govnih.govvisavet.es The presence of these resistance determinants on globally disseminated plasmids highlights how resistance that emerges in one bacterial population can spread to others, including human pathogens. nih.govnih.gov The acquisition of a plasmid containing a potent β-lactamase gene can instantly transform a susceptible bacterium into a resistant one. Some research has suggested a potential role for HGT in the acquisition of resistance genes in various bacterial species, which could theoretically include resistance to Cefazaflur. uu.nlresearchgate.net

The evolution of resistance is a dynamic process. Besides acquiring new genes, bacteria can also experience chromosomal mutations that contribute to resistance, such as those affecting the expression of porins or efflux pumps. nih.govasm.org However, HGT is considered the most significant factor in the current crisis of antimicrobial resistance because it allows for the rapid, widespread distribution of pre-existing resistance mechanisms. wikipedia.orglakeforest.edu

Table 2: Key Genetic Determinants of Cephalosporin Resistance and Their Mobilization

| Resistance Gene Family | Encoded Mechanism | Common Mobile Genetic Elements | Associated Bacterial Genera | References |

| blaCTX-M | Extended-Spectrum β-Lactamase (ESBL) | Plasmids (e.g., IncF, IncHI2, IncN), Transposons | Escherichia, Klebsiella, Salmonella | tandfonline.comnih.govmicrobiologyresearch.org |

| blaCMY | AmpC-type β-Lactamase | Plasmids (e.g., IncA/C2, IncI1) | Escherichia, Salmonella | nih.govmicrobiologyresearch.org |

| blaTEM, blaSHV | ESBL (variants) | Plasmids, Transposons | Escherichia, Klebsiella | tandfonline.comnih.gov |

| qnr genes | Fluoroquinolone resistance (often co-located) | Plasmids (e.g., ColE, IncQ2, IncN, IncF, IncHI2) | Escherichia, Salmonella | nih.govnih.gov |

Structure Activity Relationship Sar and Computational Chemistry Studies of Cefazaflur Sodium

Elucidation of Structural Elements Critical for Antimicrobial Potency

The antimicrobial power of Cefazaflur (B1203779) sodium is not derived from a single feature but from the synergistic interplay of its core scaffold and unique side chains. Semisynthetic modifications of the basic cephalosporin (B10832234) C nucleus have been a cornerstone of developing new agents with varied activity. karger.com For Cefazaflur, two positions are of paramount importance: the C-7 acylamino side chain and the C-3 side chain.

The 7-aminocephalosporanic acid nucleus is the foundational structure, containing the essential β-lactam ring. The integrity of this four-membered ring is crucial for its mechanism of action, which involves acylating the active site of bacterial penicillin-binding proteins (PBPs). nih.gov

The C-7 acylamino side chain is a major factor in determining the spectrum of activity and potency against specific bacterial species. nm.org Cefazaflur is distinguished from many other cephalosporins by its lack of an arylamide group at this position. wikipedia.org Instead, it possesses a 2-(trifluoromethylsulfanyl)acetyl group. This particular side chain is critical for its interaction with the PBP target and influences its resistance to hydrolysis by some β-lactamase enzymes.

The C-3 side chain significantly impacts the molecule's pharmacokinetic properties and can also modulate its antibacterial activity. In Cefazaflur, this position is occupied by a (1-methyl-1H-tetrazol-5-yl)thiomethyl group. The specific heterocyclic ring system, in this case a methyl-tetrazole, is a key feature that has been explored in many cephalosporins to enhance potency and metabolic stability. The synthesis of Cefazaflur involves the reaction of 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride, directly attaching these critical side chains to the cephalosporin core. wikipedia.org

| Structural Component | Chemical Group in Cefazaflur Sodium | Primary Contribution to Activity |

|---|---|---|

| Core Nucleus | 7-aminocephalosporanic acid | Contains the essential β-lactam ring required for PBP inactivation. nih.gov |

| C-7 Side Chain | [[2-(trifluoromethylsulfanyl)acetyl]amino] | Defines the antimicrobial spectrum and potency; lacks a typical arylamide group. nm.orgwikipedia.org |

| C-3 Side Chain | (1-methyl-1H-tetrazol-5-yl)thiomethyl | Modulates potency and influences the overall molecular profile. karger.comwikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For cephalosporins, QSAR models can be developed to predict properties like antibacterial potency (e.g., Minimum Inhibitory Concentration) or pharmacokinetic parameters based on calculated molecular descriptors. frontiersin.org These descriptors can include electronic, steric, hydrophobic, and topological properties of the molecules.

A typical QSAR study for cephalosporins would involve:

Assembling a dataset of various cephalosporin analogues with their experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multilinear regression, to build a model that links a combination of descriptors to the observed activity. frontiersin.org

Validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets. frontiersin.org

While the principles of QSAR are widely applied in the development of antibiotics, specific QSAR models focused solely on predicting the antimicrobial activity of this compound and its immediate analogues are not extensively detailed in publicly available literature. However, the development of such models would be a valuable tool for designing future derivatives with potentially enhanced potency or a modified spectrum of activity.

Molecular Docking and Ligand-Protein Interaction Simulations (e.g., PBP binding)

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. nih.gov This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly. nih.gov Molecular docking and simulation are computational methods used to visualize and analyze the interaction between a ligand, such as Cefazaflur, and its protein target at an atomic level.

These simulations model how Cefazaflur fits into the active site of a PBP. Key interactions would include:

Acylation: The strained β-lactam ring of Cefazaflur is positioned to react with a serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable, inactive acyl-enzyme complex. microrao.com

Anchor Points: The carboxylate group at the C-4 position of the cephalosporin nucleus typically forms a critical salt bridge with a positively charged residue (e.g., lysine) in the active site, anchoring the antibiotic in the correct orientation for the acylation reaction.

Side Chain Interactions: The C-7 and C-3 side chains extend into specific sub-pockets of the PBP active site, forming additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts. These interactions determine the binding affinity and the specificity of the antibiotic for PBPs from different bacterial species.

Although Cefazaflur is known to target PBPs, detailed molecular docking studies and ligand-protein interaction simulations specific to this compound are not widely available in published research. Such studies would be instrumental in explaining its spectrum of activity, for instance, why it is more effective against certain bacteria than others, based on differences in their PBP structures.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure and specific stereochemistry of Cefazaflur are absolutely critical for its biological activity. The compound has a defined absolute stereochemistry, designated as (6R,7R). nih.govnih.gov This precise spatial arrangement is essential for the molecule to adopt the correct conformation to bind effectively to its PBP target.

β-Lactam Ring Strain: The bicyclic nature of the cephem nucleus imparts significant strain on the four-membered β-lactam ring, increasing its chemical reactivity and making it susceptible to nucleophilic attack by the serine residue in the PBP active site.

(6R,7R) Configuration: This specific stereochemistry ensures a cis-relationship between the hydrogen atom at C-6 and the C-7 acylamino side chain. This orientation is crucial for positioning the side chain correctly within the PBP active site and for maintaining the structural integrity and strain of the β-lactam ring. Any alteration to this stereochemistry would lead to a dramatic loss of antibacterial activity.

The conformational flexibility of the side chains also plays a role, allowing them to adapt to the topology of the PBP binding pocket. However, the rigid stereochemistry of the core nucleus is the non-negotiable foundation upon which these interactions are built.

| Stereochemical Feature | Designation in this compound | Significance for Activity |

|---|---|---|

| Absolute Configuration | (6R,7R) | Ensures the correct three-dimensional orientation of all substituents for PBP binding. nih.govnih.gov |

| C-6/C-7 Relationship | cis-Configuration | Critical for proper orientation of the C-7 acylamino side chain and maintaining β-lactam ring strain. |

| Defined Stereocenters | 2 of 2 | Indicates a stereochemically pure compound, which is essential for consistent biological activity. nih.gov |

Advanced Analytical Methodologies for Cefazaflur Sodium Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of Cefazaflur (B1203779) sodium. Each method provides unique insights into the compound's architecture, from its electronic properties to the specific arrangement of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research-Based Structural Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the Cefazaflur sodium molecule. The presence of chromophores, such as the β-lactam ring and other conjugated systems within the cephalosporin (B10832234) structure, allows the molecule to absorb light in the UV-Vis region. While specific UV-Vis absorption maxima (λmax) for this compound are not widely reported in publicly available literature, analysis of structurally similar cephalosporins, such as cefazolin (B47455), can provide expected ranges for absorption. For instance, cefazolin sodium exhibits a characteristic absorption maximum around 270-272 nm. It is anticipated that this compound would display a comparable UV absorption profile, which is useful for its quantification in solution and for monitoring its stability.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum of a molecule provides a "fingerprint" based on the vibrational frequencies of its chemical bonds. Although a detailed, published IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be inferred from its known structure.

Key functional groups and their anticipated IR absorption regions include:

β-lactam C=O stretch: A strong absorption band is expected in the region of 1760-1780 cm⁻¹, which is characteristic of the strained four-membered lactam ring.

Amide C=O stretch: A strong band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl group in the side chain.

N-H stretch: A moderate absorption in the region of 3250-3350 cm⁻¹ from the amide group.

C-S and S-S stretches: These would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Tetrazole ring vibrations: Characteristic absorptions for the tetrazole ring would also be present.

A German patent has mentioned the use of infrared spectroscopy in the characterization of Cefazaflur. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. While specific, publicly available NMR spectral data for this compound is scarce, a study has mentioned its use in the context of molecules containing a SCF₃ group. osaka-u.ac.jp The expected chemical shifts can be predicted based on its structure and data from related cephalosporins.

Expected ¹H NMR Spectral Features:

Signals for the protons on the β-lactam and dihydrothiazine rings.

Resonances for the methylene (B1212753) protons of the side chains.

A signal for the methyl group on the tetrazole ring.

The amide proton signal.

Expected ¹³C NMR Spectral Features:

Resonances for the carbonyl carbons of the β-lactam and amide groups.

Signals for the carbons of the tetrazole ring.

Resonances for the carbons within the core cephalosporin structure.

The signal for the trifluoromethyl group, which would exhibit splitting due to carbon-fluorine coupling.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula for Cefazaflur is C₁₃H₁₃F₃N₆O₄S₃, which corresponds to a molar mass of approximately 470.46 g/mol . wikipedia.org The sodium salt would have a corresponding higher mass. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, yielding smaller, characteristic ions that can be used to piece together the structure of the molecule. This technique is invaluable for confirming the identity of the compound and for identifying any potential impurities or degradation products.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceuticals, including this compound. A validated, stability-indicating HPLC method is crucial for quantifying the drug and its related substances.

While a specific, detailed, and validated HPLC method for this compound is not extensively published, the development and validation would follow established guidelines. Methods for similar cephalosporins, such as cefazolin, often utilize reversed-phase chromatography. dovepress.comsysrevpharm.org

A typical HPLC method for this compound would involve:

Column: A C18 or C8 reversed-phase column is commonly used for separating polar compounds like cephalosporins.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer is a critical parameter for achieving good peak shape and resolution.

Detection: UV detection is most common, with the wavelength set at the absorption maximum of this compound.

Validation: The method would be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, according to ICH guidelines.

The following table outlines a hypothetical set of parameters for an HPLC method for this compound, based on common practices for cephalosporin analysis.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.5) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This method would need to be rigorously validated to ensure its suitability for the intended purpose of analyzing this compound in a research or quality control environment.

Reversed-Phase HPLC (RP-HPLC) Optimization

The optimization of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is fundamental for the reliable quantification of Cefazolin sodium. The process involves the careful selection and adjustment of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.

A common starting point for method development is the selection of a stationary phase, with C18 columns being widely used due to their versatility in separating a broad range of molecules. unesp.brscielo.brbioline.org.brsysrevpharm.org The mobile phase composition is then optimized. This typically consists of a mixture of an aqueous component (like purified water or a buffer solution) and an organic modifier, most commonly acetonitrile or methanol. unesp.brbioline.org.brdovepress.com Researchers experiment with different ratios of these solvents to obtain the best resolution and peak shape. sysrevpharm.org

The pH of the mobile phase is another critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for retention and separation on the nonpolar stationary phase. unesp.brbioline.org.br For instance, in one method, the pH of the water and acetonitrile mobile phase was adjusted to 8 with triethylamine (B128534) to achieve a suitable retention time of 3.6 minutes. unesp.brscielo.br In another, a phosphate buffer was adjusted to pH 6.8. bioline.org.br The goal is to find conditions that provide a symmetrical peak for Cefazolin sodium, well-resolved from other components in the sample. bioline.org.brsysrevpharm.org

Eluent and Detection Parameters (e.g., Mobile Phase Composition, Flow Rate, Wavelength Optimization)

The choice of eluent, flow rate, and detection wavelength are critical for the sensitivity and specificity of the HPLC method. For Cefazolin sodium, various combinations have been successfully validated.

The mobile phase often consists of a buffered aqueous solution and an organic solvent. For example, a mixture of purified water and acetonitrile (60:40 v/v) with the pH adjusted to 8 has been used. unesp.brscielo.br Another common mobile phase is a combination of a phosphate buffer and methanol. bioline.org.br The selection is based on achieving the best separation. The flow rate is typically set between 0.5 mL/min and 1.0 mL/min to ensure good resolution within a reasonable analysis time. unesp.brscielo.brbioline.org.brdovepress.com

The detection wavelength is optimized by scanning a solution of Cefazolin sodium across the UV spectrum to find the wavelength of maximum absorbance (λmax). For Cefazolin sodium, wavelengths of 254 nm and 270 nm are commonly employed for monitoring the column effluent. unesp.brscielo.brbioline.org.brdovepress.com

| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Purified water: Acetonitrile (60:40 v/v), pH 8 with triethylamine | 0.5 | 270 | 3.6 | unesp.brscielo.br |

| Hibar µBondapak C18 | Acetonitrile: Monobasic sodium phosphate buffer (17:83 v/v), pH 2.5 | 1.0 | 254 | Not Specified | dovepress.com |

| SS Wakosil II- C18 (250 mm × 4.6 mm, 5 µm) | Phosphate buffer (pH 6.8): Methanol (5:2 v/v) | 1.0 | 254 | 5.72 | bioline.org.brresearchgate.net |

| YMC Pack Pro C18-RP (250 X 4.6 mm, 5 μm) | Gradient with Mobile Phase A (KH₂PO₄ buffer, pH 6.8) and Mobile Phase B (Acetonitrile/KH₂PO₄ buffer) | Not Specified | 210 nm and 254 nm | Not Specified | nih.gov |

Method Validation Parameters (e.g., Linearity, Sensitivity, Precision, Accuracy, Robustness)

Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the analytical method is suitable for its intended purpose. bioline.org.brdovepress.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is confirmed. This is typically established over a range such as 5-100 µg/mL, with a correlation coefficient (r²) greater than 0.999 demonstrating a strong linear relationship. dovepress.comresearchgate.net

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are established to determine the lowest concentration of Cefazolin sodium that can be reliably detected and quantified. For one method, the LOD and LOQ were found to be 12.92 ng/mL and 43.09 ng/mL, respectively. dovepress.comresearchgate.net Another study reported an LOD of 0.1 µg/ml and an LOQ of 0.2 µg/ml. bioline.org.br

Precision: This assesses the closeness of agreement between a series of measurements. It is evaluated at different levels: repeatability (intraday) and intermediate precision (interday). jbclinpharm.orglabmanager.com The results are expressed as the relative standard deviation (% RSD), which should be within acceptable limits (typically ≤ 2%). sysrevpharm.orgresearchgate.net

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of pure drug is added to a sample. The percentage of the drug recovered is then calculated. Recovery values are typically expected to be within 98-102%. dovepress.com Studies on Cefazolin sodium have reported recovery rates between 98.35% and 100.86%. dovepress.comresearchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) is evaluated. jbclinpharm.orgwiserpub.com This ensures the method is reliable during normal usage.

| Validation Parameter | Finding/Value | Reference |

|---|---|---|

| Linearity Range | 1 - 50 µg/mL | bioline.org.brresearchgate.net |

| Correlation Coefficient (r²) | > 0.9995 | dovepress.comresearchgate.net |

| Limit of Detection (LOD) | 0.1 µg/mL | bioline.org.brresearchgate.net |

| Limit of Quantitation (LOQ) | 0.2 µg/mL | bioline.org.brresearchgate.net |

| Accuracy (% Recovery) | 95 - 100% | bioline.org.br |

| Precision (%RSD) | Intra-day and Inter-day RSD < 2% | researchgate.net |

Thin-Layer Chromatography (TLC) for Purity and Degradation Product Profiling

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for assessing the purity of pharmaceuticals and monitoring the progress of degradation. solubilityofthings.comlibretexts.org For Cefazolin sodium, TLC can be used as a qualitative tool to identify the presence of impurities by comparing the sample to a reference standard. researchgate.net

In practice, the sample is spotted onto a stationary phase, such as a silica (B1680970) gel plate. The plate is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it separates the components of the sample mixture. libretexts.org A single spot for the compound of interest after development indicates purity, while the presence of additional spots suggests the presence of impurities or degradation products. researchgate.net The separated spots can be visualized under UV light. researchgate.net One study utilized a mobile phase of water and ethanol (B145695) (1:9 v/v) to monitor the degradation of Cefazolin sodium over time under various stress conditions, visualizing the resulting chromatograms under UVA light (365 nm). researchgate.net This technique is effective for rapidly screening multiple samples and providing a visual profile of degradation. solubilityofthings.com

Application of Analytical Methods in Degradation Product Identification and Stability Research

A crucial application of these analytical methods is in stability-indicating studies, which evaluate the effect of various environmental factors on the drug's integrity. ajrconline.org Forced degradation, or stress testing, involves subjecting the drug to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. bioline.org.brnih.govajrconline.org The goal is to develop a stability-indicating analytical method that can separate the intact drug from its potential degradation products, thereby ensuring the safety and efficacy of the final pharmaceutical product. labmanager.comunesp.br

RP-HPLC is the primary technique for these studies. bioline.org.br Research on Cefazolin sodium has shown it is unstable under acidic, alkaline, neutral, and oxidative conditions, but relatively stable to heat. bioline.org.brresearchgate.net For example, significant degradation was observed when the drug was exposed to 0.1 M HCl, 0.1 M NaOH, and 3% hydrogen peroxide. bioline.org.br The resulting chromatograms from a validated stability-indicating HPLC method show distinct peaks for the intact Cefazolin sodium and its various degradation products, proving the method's specificity. bioline.org.brscilit.com

For the structural elucidation of these degradation products, HPLC is often coupled with mass spectrometry (LC-MS). nih.govmdpi.com This powerful combination allows for the separation of the degradants by HPLC, followed by their identification based on their mass-to-charge ratio and fragmentation patterns provided by the mass spectrometer. nih.gov In one study, two unknown degradation impurities of Cefazolin sodium that appeared during stability studies were isolated using preparative HPLC and then characterized using LC-MS, NMR, and FT-IR spectroscopy. nih.gov The identified impurities were N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. nih.gov

| Stress Condition | Observations | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. Impurity-I was formed. | bioline.org.brnih.gov |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation observed. Impurity-II was formed. | bioline.org.brnih.gov |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed. | bioline.org.br |

| Neutral Hydrolysis (Water) | Drug was highly labile, with 33.3% decomposition in 60 minutes at room temperature. | bioline.org.br |

| Thermal | The drug was found to be stable. | bioline.org.br |

| Photolytic | Impurity-I was formed. | nih.gov |

Future Research Directions and Unexplored Avenues for Cefazaflur Sodium

Investigation of Novel Derivatizations for Enhanced Antimicrobial Activity and Broadened Spectrum

The core structure of Cefazaflur (B1203779) provides a versatile platform for chemical modification. Future research should focus on creating novel derivatives to enhance its efficacy and broaden its spectrum of activity. Key areas of exploration include:

Modification of the C-7 Side Chain: The acylamino side chain at the C-7 position is a critical determinant of antibacterial activity. wikipedia.org Introducing novel cinnamoyl moieties or other aromatic groups could enhance activity against methicillin-sensible Staphylococcus aureus (MSSA) and coagulase-negative Staphylococcus. researchgate.net

Substitution at the C-3 Position: The 3-[(1-methyltetrazol-5-yl)sulfanylmethyl] group is a distinguishing feature of Cefazaflur. wikipedia.org Synthesizing derivatives with alternative substituents, such as aminopyrimidiniumylthio groups, has been shown to yield high antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa. nih.gov

Introduction of Cyclic Disulfide Moieties: Incorporating cyclic disulfides into the cephalosporin (B10832234) structure is a novel strategy to improve antibiotic performance, particularly against Gram-negative bacteria and in the reduction of biofilm formation. uzh.ch

Illustrative Data on Novel Derivatizations:

| Derivative | Modification | Target Pathogen | Potential Advantage |

|---|---|---|---|

| Cefazaflur-CD | Cyclic Disulfide Moiety | P. aeruginosa | Enhanced activity against Gram-negative bacteria and biofilm reduction. uzh.ch |

| Cefazaflur-AP | Aminopyrimidiniumylthio Group at C-3 | P. aeruginosa | Potentially high antimicrobial activity. nih.gov |

Comprehensive Resistance Mechanism Characterization in Emerging Bacterial Pathogens

The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat. frontiersin.org A thorough understanding of how emerging pathogens might develop resistance to Cefazaflur is crucial for its future viability. Research in this area should include:

Identification of Resistance Genes: Sequencing the genomes of bacteria exposed to Cefazaflur to identify mutations in genes encoding penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. respiratory-therapy.com

Characterization of β-Lactamases: Investigating the role of β-lactamase enzymes, which inactivate β-lactam antibiotics by hydrolyzing their characteristic ring structure. This is a common resistance mechanism in Gram-negative bacteria. nih.govnih.gov

Analysis of Efflux Pumps and Porin Modifications: Studying how bacteria might use efflux pumps to expel the antibiotic or alter their outer membrane porins to limit its uptake. nih.govnih.gov

Key Bacterial Resistance Mechanisms:

| Mechanism | Description | Relevant Pathogens |

|---|---|---|

| Target Modification | Alterations in penicillin-binding proteins (PBPs) reduce binding affinity. respiratory-therapy.com | Methicillin-resistant Staphylococcus aureus (MRSA). respiratory-therapy.com |

| Enzymatic Degradation | Production of β-lactamase enzymes that inactivate the antibiotic. nih.gov | Enterobacteriaceae, Pseudomonas aeruginosa. nih.govnih.gov |

| Reduced Permeability | Changes in outer membrane porins that limit drug entry. nih.gov | Acinetobacter baumannii, Neisseria gonorrhoeae. nih.govnih.gov |

Advanced Computational Modeling for Drug Design and Optimization of Cefazaflur Analogs

Computational tools offer a powerful approach to accelerate the drug discovery process. nih.govmdpi.com For Cefazaflur, these methods can be used to:

Predict Molecular Properties: Utilize in silico methods to calculate properties like lipophilicity and polar surface area to evaluate the drug-like characteristics of new analogs. researchgate.net

Molecular Docking Studies: Simulate the binding of Cefazaflur derivatives to the active sites of PBPs and β-lactamases to predict their efficacy and potential for overcoming resistance. researchgate.netresearchgate.net

Molecular Dynamics Simulations: Model the dynamic behavior of the antibiotic-target complex to understand the stability of binding and the impact of mutations. nih.gov

Computational Approaches in Drug Design:

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicts binding affinity of Cefazaflur analogs to target proteins. researchgate.net | Identification of potent inhibitors of bacterial enzymes. researchgate.net |

| Molecular Dynamics | Simulates the stability of the drug-protein complex over time. nih.gov | Understanding of binding stability and resistance mechanisms. nih.gov |

Exploration of Synergistic Antimicrobial Combinations in In Vitro Models

Combining antibiotics can be a more effective strategy than monotherapy, potentially broadening the antibacterial spectrum and overcoming resistance. oup.com Future in vitro studies should investigate the synergistic potential of Cefazaflur with other antimicrobial agents:

Combination with Other β-Lactams: Pairing Cefazaflur with newer β-lactamase inhibitors could restore its activity against resistant strains. oup.com

Synergy with Aminoglycosides: Investigating combinations with aminoglycosides like gentamicin (B1671437) and tobramycin, which have shown synergistic effects with other cephalosporins against Providencia and Proteus species. asm.org

Combinations with Fluoroquinolones: Exploring synergy with fluoroquinolones against Pseudomonas aeruginosa, including strains resistant to either drug alone. nih.gov

Examples of Potential Synergistic Combinations:

| Combination | Target Pathogen | Rationale |

|---|---|---|

| Cefazaflur + Avibactam | β-lactamase-producing bacteria | β-lactamase inhibitor protects Cefazaflur from degradation. oup.com |

| Cefazaflur + Gentamicin | Providencia spp. | Potential for enhanced bactericidal activity. asm.orgscielo.br |

Theoretical Studies on Environmental Degradation Pathways and Ecotoxicity in Research Models

The environmental fate of antibiotics is a growing concern. nih.govnih.gov Theoretical and model-based studies are needed to understand the potential environmental impact of Cefazaflur and its derivatives. Research should focus on:

Photodegradation and Hydrolysis: Investigating the breakdown of Cefazaflur in aquatic environments through processes like photolysis and hydrolysis, which are major degradation pathways for cephalosporins. nih.gov

Ecotoxicity of Transformation Products: Assessing the toxicity of Cefazaflur's degradation products, as these can sometimes be more harmful than the parent compound. researchgate.netmdpi.com

Phytotoxicity Studies: Evaluating the potential impact of Cefazaflur on non-target organisms, such as plants, to understand its broader ecological effects. dntb.gov.ua

While Cefazaflur sodium is a first-generation cephalosporin, a focused research effort into these unexplored avenues could pave the way for the development of new and more effective antimicrobial agents.

Table of Compound Names:

| Compound Name |

|---|

| Ampicillin |

| Cefaclor |

| Cefadroxil |

| Cefazolin (B47455) |

| Cefepime |

| Cefixime |

| Cefoperazone |

| Cefotaxime |

| Cefotiam |

| Cefoxitin (B1668866) |

| Ceftaroline |

| Ceftaroline fosamil |

| Ceftazidime |

| Ceftazidime-avibactam |

| Ceftobiprole |

| Ceftolozane/tazobactam |

| Ceftriaxone |

| Cefuroxime |

| Cephacetrile |

| Cephaloridine |

| Cephalothin |

| Chloramphenicol |

| Ciprofloxacin |

| Clavulanic acid |

| Colistin |

| Daptomycin |

| Gatifloxacin |

| Gentamicin |

| Imipenem |

| Levofloxacin |

| Linezolid |

| Meropenem |

| Moxifloxacin |

| Nafcillin |

| Oritavancin |

| Oxacillin |

| Penicillin |

| Polymyxin B |

| Rifampicin |

| Sulbactam |

| Tazobactam |

| Telaprevir |

| Tetracycline |

| Tigecycline |

| Tobramycin |

| Trimethoprim |

Q & A

Q. What is the molecular mechanism of action of Cefazaflur sodium against bacterial targets, and how can this be experimentally validated?

this compound, a semi-synthetic first-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) on the inner membrane of bacterial cells. This interaction inactivates PBPs, which are critical enzymes for peptidoglycan cross-linking, leading to cell wall destabilization and bacterial lysis . To validate this mechanism, researchers can employ competitive binding assays using radiolabeled β-lactams or fluorescence-based PBP affinity tests to quantify binding kinetics. Additionally, transmission electron microscopy (TEM) can visualize cell wall defects in treated bacterial samples.

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound studies?

Begin by querying databases like PubMed and Scopus using controlled vocabulary (e.g., MeSH terms: "this compound," "β-lactam resistance," "PBPs"). Apply inclusion/exclusion criteria to filter studies by publication date (e.g., 2000–2025), study type (e.g., in vitro, in vivo), and resistance mechanisms. Use tools like PRISMA flow diagrams to map search results and identify gaps, such as limited data on synergistic effects with other antibiotics or long-term stability in biological matrices .

Q. What standardized assays are recommended for assessing the in vitro antibacterial efficacy of this compound?

The minimum inhibitory concentration (MIC) assay via broth microdilution (CLSI guidelines) is the gold standard. For time-kill kinetics, use time-kill curve analysis at 2× and 4× MIC to evaluate bactericidal vs. bacteriostatic activity. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to ensure assay reproducibility. Pair these with checkerboard assays to study combinatorial effects with other β-lactams .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across bacterial strains be methodologically resolved?

Contradictions in efficacy data often stem from variations in bacterial strain genetics or experimental conditions (e.g., pH, cation content in media). Address this by:

- Standardizing growth conditions (e.g., Mueller-Hinton broth with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺).

- Conducting whole-genome sequencing of resistant isolates to identify mutations in PBPs or efflux pump regulators.

- Applying meta-analysis frameworks to aggregate data across studies, adjusting for heterogeneity via random-effects models .

Q. What critical considerations apply when designing in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound?

Key factors include:

- Species-specific protein binding : Adjust dosing regimens based on plasma protein binding differences (e.g., murine vs. human serum albumin).

- Infection model selection : Use neutropenic murine thigh infection models for PK/PD correlation studies.

- Bioanalytical validation : Ensure LC-MS/MS methods for plasma quantification meet FDA guidelines (precision ±15%, accuracy 85–115%) .

Q. How can HPLC parameters be optimized to analyze this compound’s stability under varying storage conditions?